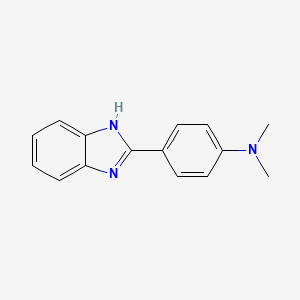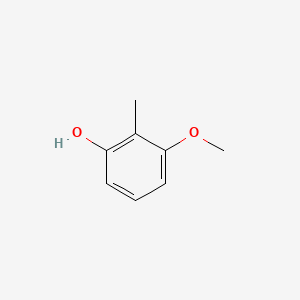
1,2-DIAMINOBUTANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-DIAMINOBUTANE, also known as this compound, is an organic compound with the molecular formula C4H12N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to adjacent carbon atoms in a butane chain. This compound is a colorless liquid with a fishy odor, commonly used in various chemical and industrial applications .
Vorbereitungsmethoden
1,2-DIAMINOBUTANE can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 1,2-dinitrobutane using hydrogen in the presence of a catalyst such as palladium on carbon.
Amination of Halides: Another method includes the amination of 1,2-dibromobutane with ammonia or an amine source under high pressure and temperature conditions.
Industrial production often involves the catalytic hydrogenation of nitriles or nitro compounds, which provides a more efficient and scalable route .
Analyse Chemischer Reaktionen
1,2-DIAMINOBUTANE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include oximes, nitriles, secondary amines, and substituted amines .
Wissenschaftliche Forschungsanwendungen
1,2-DIAMINOBUTANE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules and can be used in the study of enzyme mechanisms.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly in the synthesis of antibiotics and anticancer compounds.
Industry: It is used in the production of polyamides, polyurethanes, and other polymers, as well as in the manufacture of adhesives and coatings
Wirkmechanismus
The mechanism of action of 1,2-butanediamine involves its interaction with various molecular targets and pathways. As a diamine, it can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. It can also act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic species .
Vergleich Mit ähnlichen Verbindungen
1,2-DIAMINOBUTANE can be compared with other diamines such as:
1,3-Butanediamine: Similar in structure but with amine groups on the first and third carbon atoms.
1,4-Butanediamine (Putrescine): Known for its role in biological systems and its distinctive odor.
Ethylenediamine: A smaller diamine with two carbon atoms between the amine groups, commonly used in coordination chemistry
This compound is unique due to its specific positioning of amine groups, which influences its reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
4426-48-6 |
|---|---|
Molekularformel |
C4H12N2 |
Molekulargewicht |
88.15 g/mol |
IUPAC-Name |
butane-1,2-diamine |
InChI |
InChI=1S/C4H12N2/c1-2-4(6)3-5/h4H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
ULEAQRIQMIQDPJ-UHFFFAOYSA-N |
SMILES |
CCC(CN)N |
Kanonische SMILES |
CCC(CN)N |
| 4426-48-6 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1606821.png)



![8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B1606828.png)









